molecular formula C11H11ClF3NO2 B1453152 2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide CAS No. 1258640-35-5

2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide

Cat. No. B1453152
M. Wt: 281.66 g/mol
InChI Key: SXZXUSFEHFDKLJ-UHFFFAOYSA-N
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Description

“2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide” is a chemical compound with the molecular formula C11H11ClF3NO2 and a molecular weight of 281.66 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of an acetamide group (CONH2) attached to a chloro group (Cl) and a phenyl group. The phenyl group is further substituted with a methyl group and a trifluoroethoxy group .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Study Focus : This study examined the metabolism of various chloroacetamide herbicides, including 2-chloro-N variants, in human and rat liver microsomes.
  • Key Findings : The research found that these herbicides, including 2-chloro-N derivatives, are metabolized differently in rat and human liver microsomes. The metabolism involves complex pathways leading to potentially carcinogenic products (Coleman et al., 2000).

Synthesis and Characterization of 2-Hydroxy-N Derivatives

  • Study Focus : This paper discusses the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to 2-chloro-N acetamide derivatives.
  • Key Findings : The study achieved high yields in the synthesis process, with detailed analysis using IR and MS spectroscopy (Zhong-cheng & Shu Wan-yin, 2002).

Effect of Meta-Substitution on Solid State Geometry

  • Study Focus : This research explored how meta-substitution affects the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides.
  • Key Findings : The study found that substitution with different groups in the phenyl ring significantly affects the crystal parameters of these compounds (Gowda et al., 2007).

Radiosynthesis of a Chloroacetanilide Herbicide

  • Study Focus : The paper focuses on the radiosynthesis of chloroacetanilide herbicides, including acetochlor, which is structurally related to 2-chloro-N acetamide derivatives.
  • Key Findings : It provides insights into the synthesis process and potential applications in studying the metabolism and mode of action of these herbicides (Latli & Casida, 1995).

Synthesis, Polarity, and Structure of 2-Chloro-N Derivatives

  • Study Focus : This study investigated the conformations and polarities of certain 2-chloro-N derivatives.
  • Key Findings : It provided valuable information on the molecular structure and preferred conformations of these compounds (Ishmaeva et al., 2015).

properties

IUPAC Name

2-chloro-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO2/c12-5-10(17)16-6-8-2-1-3-9(4-8)18-7-11(13,14)15/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZXUSFEHFDKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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